1,2,8-Trifluoro-7-propylnaphthalene
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Overview
Description
1,2,8-Trifluoro-7-propylnaphthalene is an organic compound belonging to the naphthalene family, characterized by the presence of three fluorine atoms and a propyl group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,8-Trifluoro-7-propylnaphthalene typically involves electrophilic fluorination of a naphthalene derivative. One common method includes the use of a fluorinating agent in an organic solvent, followed by reduction with a reducing agent . The reaction conditions are generally mild, and the process is designed to be cost-effective and straightforward.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,2,8-Trifluoro-7-propylnaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can yield partially or fully hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include fluorinated naphthoquinones, hydrogenated naphthalenes, and various substituted naphthalene derivatives.
Scientific Research Applications
1,2,8-Trifluoro-7-propylnaphthalene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1,2,8-Trifluoro-7-propylnaphthalene involves its interaction with molecular targets through various pathways. The presence of fluorine atoms enhances its reactivity and ability to form stable complexes with target molecules. The compound can act as an inhibitor or activator of specific enzymes and receptors, depending on its structural configuration and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1,2,8-Trifluoronaphthalene: Lacks the propyl group, leading to different reactivity and applications.
1,2,7-Trifluoro-8-propylnaphthalene: Positional isomer with similar properties but different spatial arrangement.
1,2,8-Trifluoro-7-methylnaphthalene: Contains a methyl group instead of a propyl group, affecting its chemical behavior.
Uniqueness
1,2,8-Trifluoro-7-propylnaphthalene is unique due to the specific positioning of the fluorine atoms and the propyl group, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
845268-13-5 |
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Molecular Formula |
C13H11F3 |
Molecular Weight |
224.22 g/mol |
IUPAC Name |
1,2,8-trifluoro-7-propylnaphthalene |
InChI |
InChI=1S/C13H11F3/c1-2-3-9-5-4-8-6-7-10(14)13(16)11(8)12(9)15/h4-7H,2-3H2,1H3 |
InChI Key |
SNFRZFDLQQAMHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C2=C(C=C1)C=CC(=C2F)F)F |
Origin of Product |
United States |
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